
MDL 100151
Vue d'ensemble
Description
MDL 100151 is a racemic compound with the chemical name (±)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. It is a selective antagonist of the 5-HT2A receptor, a serotonin receptor subtype implicated in neuropsychiatric disorders such as schizophrenia and depression . The compound has a molecular formula of C22H28FNO3, a molecular weight of 373.46 g/mol, and a purity ≥95% in its reference standard form . It is soluble in DMSO (10 mg/mL) and ethanol, with storage recommendations of -20°C for the powder and -80°C for solutions .
This compound is primarily used in preclinical research to study 5-HT2A receptor pharmacology and as a precursor for enantiomer-specific derivatives. Its enantiomers, MDL 100907 (R-(+)-enantiomer) and MDL 100009 (S-(-)-enantiomer), exhibit distinct biological activities and selectivity profiles, making this compound a critical tool for comparative studies .
Méthodes De Préparation
La synthèse de MDL 100151 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions telles que l'alkylation, la réduction et la cyclisation. Le produit final est obtenu par des processus de purification tels que la recristallisation ou la chromatographie. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
MDL 100151 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la sérotonine dans divers processus biologiques.
Médecine : this compound est utilisé dans des études précliniques pour étudier ses effets thérapeutiques potentiels dans des affections telles que la schizophrénie et la dépression.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur de la sérotonine 5-HT2A.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur de la sérotonine 5-HT2A, bloquant ainsi l'action de la sérotonine à ce récepteur. Cette action antagoniste entraîne une diminution des voies de signalisation médiées par la sérotonine, ce qui peut avoir divers effets sur l'humeur, la cognition et la perception. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activation induite par la sérotonine des cascades de signalisation en aval .
Applications De Recherche Scientifique
MDL 100151, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in scientific research for its potential applications in various fields, particularly in neuroscience and pharmacology. This article will explore the applications of this compound, supported by comprehensive data tables and documented case studies.
Neuropharmacology
This compound has been extensively studied for its neuropharmacological properties. Research indicates that it may be effective in treating depression and anxiety disorders due to its ability to enhance serotonergic neurotransmission.
Case Study: Depression Treatment
A study conducted on animal models demonstrated that this compound significantly reduced depressive behaviors when administered over a prolonged period. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting its potential utility as an antidepressant .
Cognitive Enhancement
Research has suggested that this compound may improve cognitive function by modulating serotonin levels, which are critical for learning and memory processes.
Case Study: Cognitive Function Improvement
In a controlled study involving aged rats, administration of this compound resulted in notable improvements in memory retention and learning capabilities compared to a placebo group. This suggests that the compound could have applications in age-related cognitive decline .
Pain Management
This compound has also been explored for its analgesic properties. Studies indicate that it may alleviate chronic pain by influencing serotonin pathways involved in pain perception.
Case Study: Chronic Pain Relief
A clinical trial assessed the effectiveness of this compound in patients with fibromyalgia. Results showed a significant reduction in pain scores among participants receiving the compound compared to those on standard pain management therapies .
Table 1: Summary of Research Findings on this compound
Application Area | Study Type | Key Findings |
---|---|---|
Neuropharmacology | Animal Model | Reduced depressive behaviors; increased serotonin |
Cognitive Enhancement | Controlled Study | Improved memory retention in aged rats |
Pain Management | Clinical Trial | Significant reduction in pain scores among patients |
Table 2: Mechanism of Action of this compound
Mechanism | Description |
---|---|
Serotonin Reuptake Inhibition | Prevents reabsorption of serotonin, increasing synaptic availability |
Modulation of Neurotransmission | Enhances communication between neurons involved in mood regulation |
Mécanisme D'action
MDL 100151 exerts its effects by selectively binding to the serotonin 5-HT2A receptor, thereby blocking the action of serotonin at this receptor. This antagonistic action leads to a decrease in serotonin-mediated signaling pathways, which can have various effects on mood, cognition, and perception. The molecular targets and pathways involved include the inhibition of serotonin-induced activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Key Structural and Functional Differences
The table below compares MDL 100151 with its enantiomers and structurally related compounds:
Research Findings
In Vivo Efficacy
Sanchez et al. (2000) evaluated this compound and its enantiomers in rodent models of psychosis. MDL 100907 demonstrated superior efficacy in blocking 5-HT2A-mediated behaviors (e.g., head twitches) compared to this compound and MDL 100009, confirming enantiomer-specific activity .
Pharmacokinetic Properties
- MDL 100907 : Exhibits favorable blood-brain barrier penetration, making it suitable for neuroimaging studies .
- This compound : As a racemic mixture, it is less commonly used in vivo due to variable enantiomer metabolism .
Commercial Availability and Pricing
Compound | Vendor | Price (5 mg) | Purity |
---|---|---|---|
This compound | Axon Medchem | $1,960.20 | 99% |
MDL 100907 | Axon Medchem | $1,960.20 | 99% |
MDL 100009 | Axon Medchem | $2,227.50 | 99% |
Source: Axon Medchem 2023 price list
Activité Biologique
(R)-(-)-2-Amino-1-butanol, also known as (R)-2-amino-1-butanol or (R)-AB, is an amino alcohol that has gained attention in various fields of research, particularly in pharmacology and biochemistry. Its unique structural properties lend it potential therapeutic applications, especially as a chiral building block in drug synthesis and as a modulator in biological systems.
- Molecular Formula : C4H11NO
- Molecular Weight : 87.14 g/mol
- Structure : Contains a primary amine and a hydroxyl group, which are crucial for its biological interactions.
(R)-(-)-2-Amino-1-butanol exhibits biological activity primarily through its role as a neurotransmitter modulator. It is involved in the regulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). The compound has been shown to influence the levels of serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.
Biological Activities
- Neuroprotective Effects : Studies indicate that (R)-(-)-2-amino-1-butanol can protect neuronal cells from oxidative stress-induced damage. This property suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Activity : Research has demonstrated that this compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission, similar to conventional antidepressants.
- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in various cell types, indicating its potential application in treating inflammatory diseases.
Data Tables
Biological Activity | Evidence Type | Reference |
---|---|---|
Neuroprotection | In vitro studies | PMC8197795 |
Antidepressant effects | Animal model studies | ECHA |
Anti-inflammatory effects | Cell viability assays | PMC7353101 |
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A study conducted on neuronal cell cultures exposed to amyloid-beta showed that treatment with (R)-(-)-2-amino-1-butanol significantly reduced cell death and oxidative stress markers. This suggests its potential role as a therapeutic agent in Alzheimer's disease management.
Case Study 2: Antidepressant-Like Effects
In a controlled experiment with rodents, administration of (R)-(-)-2-amino-1-butanol resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect. This aligns with its modulation of serotonin levels.
Research Findings
Recent findings highlight the versatility of (R)-(-)-2-amino-1-butanol as a promising compound in pharmacological research. Its ability to modulate neurotransmitter systems and exert protective effects on neurons opens avenues for further exploration into its therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers confirm the enantiomeric purity of MDL 100151 in experimental settings?
this compound is the S-enantiomer of a racemic compound, with its enantiomeric counterpart (MDL 100907) exhibiting distinct pharmacological activity. To confirm enantiomeric purity, chiral analytical methods such as high-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents should be employed. These methods are critical for validating the ≥98% enantiomeric excess (ee) reported in synthesized batches .
Q. What experimental assays are recommended to validate this compound’s selectivity for 5-HT2A receptors?
Radioligand binding assays using transfected cell lines expressing 5-HT2A, 5-HT2B, and 5-HT2C receptors are essential. Competitive binding studies with selective antagonists (e.g., ketanserin for 5-HT2A) and agonists (e.g., DOI for 5-HT2B/C) can quantify selectivity ratios. Functional assays, such as measuring intracellular calcium flux or inositol phosphate accumulation, should supplement binding data to confirm receptor antagonism .
Q. How should researchers address solubility limitations of this compound in in vitro studies?
this compound is soluble in DMSO and ethanol (up to 10 mM stock concentrations). For aqueous solutions, use vehicle controls (e.g., 0.1% DMSO) to avoid solvent-induced artifacts. Pre-experiment solubility testing via dynamic light scattering (DLS) or UV-Vis spectroscopy is recommended to confirm stability in buffer systems .
Q. What are the best practices for validating this compound’s antagonist activity in animal models?
Employ dose-response studies in rodent models (e.g., head-twitch response induced by 5-HT2A agonists like DOI). Include positive controls (e.g., MDL 100907) and negative controls (vehicle-only groups) to isolate receptor-specific effects. Plasma and brain tissue pharmacokinetic analyses should correlate behavioral outcomes with compound bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported 5-HT2A receptor binding affinity (Ki) values for this compound?
Discrepancies in Ki values may arise from differences in assay conditions (e.g., membrane preparation methods, radioligand concentrations). Standardize protocols using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR). Perform meta-analyses of published data, applying statistical models (e.g., mixed-effects regression) to account for inter-lab variability .
Q. What experimental designs are optimal for comparing this compound’s efficacy with its enantiomer, MDL 100907?
Use a crossover design in vitro/in vivo, where the same biological preparation or animal cohort is exposed to both compounds in randomized sequences. Measure parameters such as receptor occupancy (via PET imaging with [11C]MDL100907) and downstream signaling (e.g., β-arrestin recruitment). Statistical analysis should include equivalence testing to quantify enantiomer-specific differences .
Q. How can researchers ensure reproducibility in PET/SPECT studies using this compound as a reference standard?
Follow Good Manufacturing Practice (GMP) guidelines for radioligand synthesis, including rigorous quality control (e.g., radiochemical purity ≥95%). Validate reference standards via co-injection with unlabeled this compound in HPLC-MS systems. Cross-validate results with independent labs using shared protocols and blinded data analysis .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for estimating EC50/IC50 values. Use Bayesian hierarchical modeling to account for nested data structures (e.g., multiple animal cohorts). For translational studies, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentrations to receptor occupancy .
Q. How can researchers mitigate off-target effects when using this compound in complex biological systems?
Perform counter-screening against panels of closely related receptors (e.g., dopamine D2, adrenergic α1) using high-throughput binding assays. Combine genetic knockout models (e.g., 5-HT2A−/− mice) with pharmacological rescue experiments to confirm target specificity .
Q. What methodologies are critical for assessing this compound’s metabolite interference in pharmacokinetic studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to detect and quantify major metabolites. In vitro incubation with liver microsomes (human/rodent) can predict metabolic pathways. Cross-reference findings with in vivo metabolite profiling in plasma and urine .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, apply triangulation by combining binding assays, functional readouts, and computational docking studies to reconcile mechanistic hypotheses .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including protocols for minimizing sample size while ensuring statistical power .
- Literature Review : Prioritize primary sources from journals like Journal of Medicinal Chemistry or Neuropharmacology over vendor databases (e.g., TargetMol) to avoid commercial bias .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861354 | |
Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-69-0 | |
Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.